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molecular formula C21H31N3O3 B3321909 N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide CAS No. 1394808-82-2

N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide

Cat. No. B3321909
M. Wt: 373.5 g/mol
InChI Key: LNXDUSQEXVQFGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079888B2

Procedure details

A mixture of 2-Chloro-N-[4-(1-cyclobutyl piperidin-4-yloxy)phenyl]acetamide (76.0 g, 0.236, obtained in above step), morpholine (30.8 g, 0.353 moles) and potassium carbonate (98 g, 0.71 moles) in acetonitrile (1.5 L) was stirred for 5 hours at reflux temperature. The mixture was partitioned between ethyl acetate (1 L) and water (1 L). The layers were separated, and the aqueous layer was extracted with ethyl acetate (2×500 mL). The combined organic layers were washed with water twice, dried over sodium sulfate and concentrated under vacuum. The crude compound was purified by flash chromatography using (methanol:chloroform, 2:8) to afford the title compound 71 g (Yield: 80%).
Name
2-Chloro-N-[4-(1-cyclobutyl piperidin-4-yloxy)phenyl]acetamide
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH:13]2[CH2:18][CH2:17][N:16]([CH:19]3[CH2:22][CH2:21][CH2:20]3)[CH2:15][CH2:14]2)=[CH:8][CH:7]=1)=[O:4].[NH:23]1[CH2:28][CH2:27][O:26][CH2:25][CH2:24]1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH:19]1([N:16]2[CH2:17][CH2:18][CH:13]([O:12][C:9]3[CH:10]=[CH:11][C:6]([NH:5][C:3](=[O:4])[CH2:2][N:23]4[CH2:28][CH2:27][O:26][CH2:25][CH2:24]4)=[CH:7][CH:8]=3)[CH2:14][CH2:15]2)[CH2:22][CH2:21][CH2:20]1 |f:2.3.4|

Inputs

Step One
Name
2-Chloro-N-[4-(1-cyclobutyl piperidin-4-yloxy)phenyl]acetamide
Quantity
76 g
Type
reactant
Smiles
ClCC(=O)NC1=CC=C(C=C1)OC1CCN(CC1)C1CCC1
Name
Quantity
30.8 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
98 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between ethyl acetate (1 L) and water (1 L)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (2×500 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude compound was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(CCC1)N1CCC(CC1)OC1=CC=C(C=C1)NC(CN1CCOCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 71 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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